[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- is a complex organic compound characterized by its biphenyl structure with multiple diphenylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- typically involves multi-step organic reactions. The process often starts with the preparation of biphenyl intermediates, followed by the introduction of amino and diphenylamino groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and known for its unique reactivity.
Bispyridinium non-oxime compounds: Investigated for their effects on nicotinic acetylcholine receptors.
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-3,4’-diaMine, N3,N4’-bis[4’-(diphenylaMino)[1,1’-biphenyl]-4-yl]-N3,N4’-diphenyl- stands out due to its complex structure and the presence of multiple diphenylamino groups. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C72H54N4 |
---|---|
Molekulargewicht |
975.2 g/mol |
IUPAC-Name |
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C72H54N4/c1-7-21-61(22-8-1)73(62-23-9-2-10-24-62)67-44-34-55(35-45-67)57-38-48-69(49-39-57)75(65-29-15-5-16-30-65)70-52-42-59(43-53-70)60-20-19-33-72(54-60)76(66-31-17-6-18-32-66)71-50-40-58(41-51-71)56-36-46-68(47-37-56)74(63-25-11-3-12-26-63)64-27-13-4-14-28-64/h1-54H |
InChI-Schlüssel |
AERSRIWAPXLEJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.